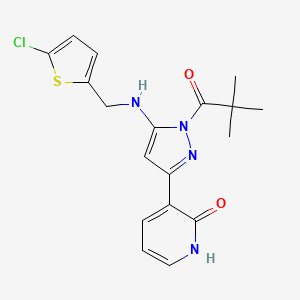
Thrombin inhibitor 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thrombin Inhibitor 6 is a synthetic compound designed to inhibit the activity of thrombin, a key enzyme in the blood coagulation process. Thrombin plays a crucial role in converting fibrinogen to fibrin, leading to clot formation. Inhibiting thrombin is essential for preventing and treating thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thrombin Inhibitor 6 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamides. This intermediate is then reacted with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as crystallization and chromatography to ensure the final product’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Thrombin Inhibitor 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, enhancing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, potentially enhancing its inhibitory activity and pharmacokinetic properties .
Scientific Research Applications
Thrombin Inhibitor 6 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and developing new synthetic methodologies.
Biology: The compound is employed in research on blood coagulation and thrombotic disorders.
Medicine: this compound is investigated for its potential therapeutic applications in preventing and treating thrombotic diseases.
Industry: The compound is used in the development of anticoagulant drugs and diagnostic assays for blood coagulation disorders
Mechanism of Action
Thrombin Inhibitor 6 exerts its effects by directly binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the coagulation cascade, reducing clot formation. The compound also inhibits thrombin-catalyzed activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation .
Comparison with Similar Compounds
Argatroban: A synthetic direct thrombin inhibitor used for the prevention and treatment of thrombosis related to heparin use.
Bivalirudin: A synthetic peptide that reversibly inhibits thrombin by binding to its catalytic site and anion-binding exosite.
Uniqueness of Thrombin Inhibitor 6: this compound is unique due to its specific molecular structure, which allows for high-affinity binding to thrombin’s active site. This results in potent inhibition of thrombin activity with minimal off-target effects. Additionally, its synthetic route allows for modifications that can enhance its pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C18H19ClN4O2S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(2,2-dimethylpropanoyl)pyrazol-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H19ClN4O2S/c1-18(2,3)17(25)23-15(21-10-11-6-7-14(19)26-11)9-13(22-23)12-5-4-8-20-16(12)24/h4-9,21H,10H2,1-3H3,(H,20,24) |
InChI Key |
IELDEMOVCFANHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C(=CC(=N1)C2=CC=CNC2=O)NCC3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


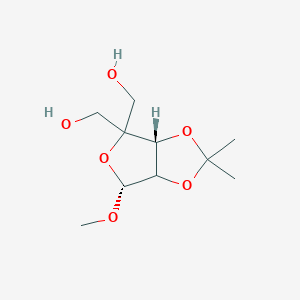
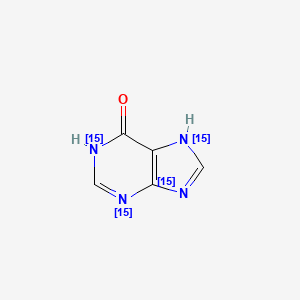

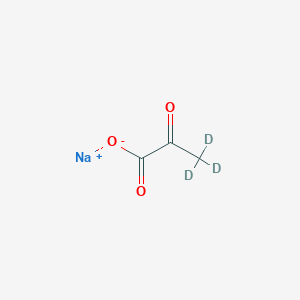
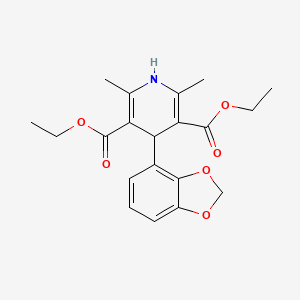


![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
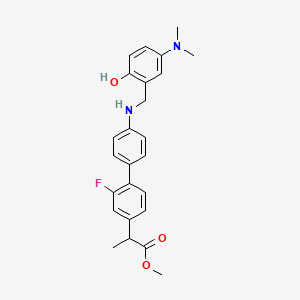
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
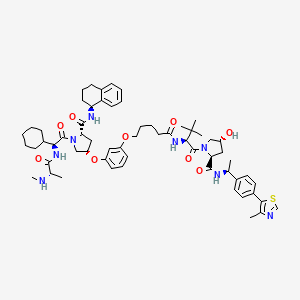
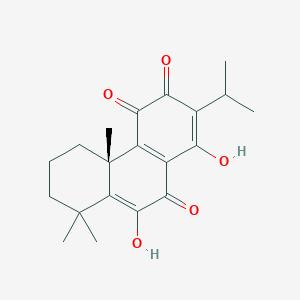
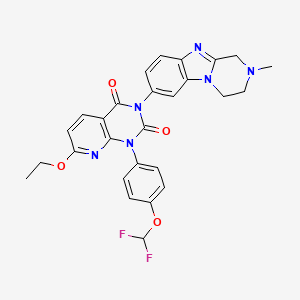
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
